molecular formula C24H20Cl2N2 B4710979 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No. B4710979
M. Wt: 407.3 g/mol
InChI Key: MJJVEPHVOOXJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a type of pyrazole that has been synthesized using a specific method, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. This compound also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the body. It has been found to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe option for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole in lab experiments is its ability to inhibit COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation, pain, and fever. This makes this compound a potentially useful tool in studying the mechanisms of these processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. One potential area of study is its potential use in cancer treatment. Further research is needed to determine the efficacy of this compound in inhibiting the growth of various types of cancer cells. Additionally, more studies are needed to determine the safety and toxicity profile of this compound in humans. Finally, further research is needed to determine the optimal dosage and administration of this compound for various applications.

Scientific Research Applications

1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of science. It has been found to have significant anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2/c1-15-4-8-18(9-5-15)23-17(3)24(19-10-6-16(2)7-11-19)28(27-23)22-13-12-20(25)14-21(22)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVEPHVOOXJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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